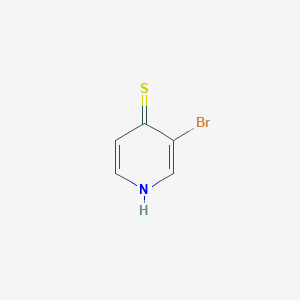

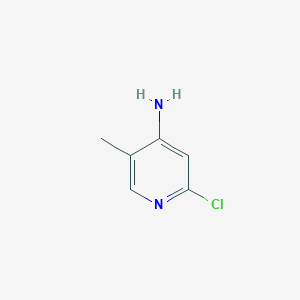

![molecular formula C9H7ClN2O B1314236 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde CAS No. 97989-41-8](/img/structure/B1314236.png)

4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

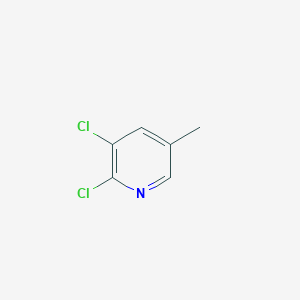

4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (4-CMP) is an organic compound with a molecular formula of C8H7ClN2O. It is a member of the pyrrolo[3,2-c]pyridine family and is used in the synthesis of various compounds and materials. 4-CMP is a versatile compound that has a wide range of applications in the fields of medicinal chemistry, biochemistry, and materials science. It is also used as a building block for the synthesis of other compounds.

Aplicaciones Científicas De Investigación

Regioselectivity in Reactions

- Regioselectivity in Polyfunctionalised Pyrroles : The compound demonstrates interesting regioselectivity behaviors. For instance, 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde, a related polyfunctionalised pyrrole, reacts with secondary amines, leading to methylene-substituted pyrroles, and its N-alkyl derivatives undergo substitution of the chloro group to yield substituted pyrroles (Zaytsev et al., 2005).

Interaction Studies

- Interaction with Glycine Esters : Studies have been conducted on the reaction of related compounds like 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, leading to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products. This highlights the compound's utility in synthesizing biologically relevant derivatives (Zinchenko et al., 2018).

Synthetic Applications

- Sonogashira-Type Reactions : In synthetic chemistry, related compounds like 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes have been used as precursors in Sonogashira-type cross-coupling reactions, demonstrating the compound's potential in synthesizing complex molecules (Vilkauskaitė et al., 2011).

- Hydrogen-Bonded Assembly Studies : Studies on derivatives such as pyrazolo[3,4-b]pyridine have shown the compound's ability to form various hydrogen-bonded assemblies, indicating its potential in crystallography and molecular design (Quiroga et al., 2012).

Magnetic and Electronic Properties

- Single Molecule Magnets : There's research on the use of related compounds like 1-methyl-1H-pyrrole-2-carbaldehyde oxime in the coordination of paramagnetic transition metal ions. This has led to the creation of barrel-like clusters with magnetic properties, showcasing its application in magnetic material research (Giannopoulos et al., 2014).

Synthesis of Heterocycles

- Synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives : The compound's derivatives have been used in the synthesis of various heterocyclic structures, demonstrating its role in organic synthesis and drug design (El-Nabi, 2004).

Propiedades

IUPAC Name |

4-chloro-1-methylpyrrolo[3,2-c]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-12-4-6(5-13)8-7(12)2-3-11-9(8)10/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRPVCXXGYLMEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CN=C2Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90541119 |

Source

|

| Record name | 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |

CAS RN |

97989-41-8 |

Source

|

| Record name | 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90541119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1314163.png)

![2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1314169.png)

![1-Oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1314174.png)

![Isothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1314177.png)